2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene
Description
2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene (CAS 1187763-68-3) is a halogenated anthracene derivative functionalized with bromine at the 2,6-positions and bulky 4-tert-butylphenyl groups at the 9,10-positions of the anthracene core . The bromine substituents act as electron-withdrawing groups, modulating the compound’s electronic properties, while the tert-butylphenyl groups enhance solubility in organic solvents and influence solid-state packing due to steric hindrance . This compound is commercially available (e.g., TCI Chemicals) and finds applications in organic electronics, particularly as a precursor for synthesizing polymers or small-molecule semiconductors .
Properties
IUPAC Name |
2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXKVGTMVCYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene typically involves the bromination of 9,10-Bis(4-tert-Butylphenyl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrogenated anthracene derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Major Products Formed:
- Substituted anthracene derivatives.
- Quinones and other oxygenated products.
- Hydrogenated anthracene derivatives .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene is in the development of Organic Light Emitting Diodes (OLEDs) . OLEDs are known for their efficiency and ability to produce vibrant colors. The compound serves as a blue light-emitting material , critical for achieving high color purity in OLED displays.
Case Study: Blue OLED Devices
Research has demonstrated that devices incorporating this compound exhibit notable photophysical properties:
- Fluorescence Quantum Yield : The compound shows a fluorescence quantum yield of around , which indicates high efficiency in light emission .
- Absorption Spectrum : The maximum absorption wavelength is recorded at approximately 233 nm .
These properties make it suitable for use as an emitting layer in OLEDs, where it contributes to the overall brightness and color fidelity of the display.
Organic Photodetectors
Another significant application is in organic photodetectors . These devices convert light into electrical signals and are essential in various optical sensing technologies.
Performance Metrics
In studies involving organic photodetectors:
- The incorporation of 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene has shown improvements in sensitivity and response time due to its favorable charge transport properties.
- The material's ability to form stable films enhances the operational stability of photodetectors under varying environmental conditions.
Solar Cells
The compound also finds utility in the field of organic solar cells . Its electronic properties allow it to function effectively as an electron donor or acceptor material within the photovoltaic layers.
Research Insights
Recent advancements have indicated:
- Enhanced power conversion efficiencies when used in conjunction with other organic materials.
- The potential for low-cost production methods due to the ease of processing organic materials compared to traditional silicon-based solar cells.
Photonic Applications
In photonic applications, 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene can be utilized in creating advanced optical devices such as waveguides and lasers.
Optical Properties
- The compound exhibits strong luminescence and can be engineered to emit at specific wavelengths by modifying its molecular structure.
- Its integration into photonic circuits can lead to improved performance metrics such as reduced signal loss and enhanced data transmission rates.
Material Science Research
Beyond its electronic applications, this compound is also studied within material science for its structural properties and interactions with other materials.
Synthesis and Characterization
The synthesis of 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene involves several chemical reactions that allow for fine-tuning its properties:
Mechanism of Action
The mechanism by which 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and tert-butylphenyl groups influences the compound’s electron distribution, making it an effective electron donor or acceptor in various chemical reactions. This property is crucial in its application in organic electronics, where it facilitates charge transport and light emission .
Comparison with Similar Compounds
2,6-Dibromo-9,10-Bis(triisopropylsilylethynyl)anthracene (27)
- Substituents : Bromine (2,6-positions) and triisopropylsilylethynyl groups (9,10-positions).
- Key Properties: The silylethynyl groups are electron-rich, enhancing π-conjugation and charge transport. Reported to achieve high synthesis yields (>90%) via Sonogashira coupling .
- Comparison : Unlike 4-tert-butylphenyl groups, silylethynyl substituents improve solubility without significantly disrupting crystallinity, favoring field-effect transistor (FET) applications .
2,6-Diphenyl-9,10-Bis(phenylethynyl)anthracene
- Substituents : Phenyl (2,6-positions) and phenylethynyl groups (9,10-positions).
- Key Properties : Exhibits field-effect mobility of 0.12 cm²/V·s and strong solid-state photoluminescence (PL). The phenylethynyl groups balance charge transport and emission efficiency .
- Comparison : Replacing bromine with phenyl reduces electron deficiency, making this compound more suited for light-emitting diodes (LEDs) than the brominated analog .
2,6-Dibromo-9,10-Di(naphthalen-2-yl)anthracene (CAS 561064-15-1)
- Substituents : Bromine (2,6-positions) and naphthyl groups (9,10-positions).
- Key Properties : Larger naphthyl substituents increase molecular weight (588.33 g/mol) and extend conjugation, red-shifting absorption/emission spectra. Purity >98% (HPLC) .
- Comparison : Naphthyl groups provide stronger intermolecular π-π interactions than tert-butylphenyl, improving charge mobility but reducing solubility .
Solubility and Processability
- Insight : Bulky tert-butyl groups in the target compound strike a balance between solubility and solid-state order, whereas long alkyl chains (e.g., dodecyloxy) prioritize solution processability for bulk heterojunction devices .
Optoelectronic Performance
Photoluminescence (PL) and Charge Transport
- 9,10-Bis(4-pyridylethenyl)anthracene : Forms 1D crystalline ribbons via pyridyl interactions, enabling anisotropic charge transport. PL quantum yield ~45% .
- 2,6-Dibromo-9,10-Bis(4-tert-butylphenyl)anthracene: Limited PL data, but bromine substitution likely reduces emission efficiency compared to non-halogenated analogs. Superior thermal stability (decomposition >300°C inferred from tert-butyl groups) .
- 2,6-Diphenyl-9,10-Bis(phenylethynyl)anthracene : Achieves integrated optoelectronic performance with mobility (0.12 cm²/V·s) and PL intensity comparable to unsubstituted anthracenes .
Biological Activity
2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene (DBTBA) is a polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics and materials science. Its unique structure, characterized by bromine substituents and bulky tert-butyl groups, suggests interesting biological properties that merit investigation.
- CAS Number : 1187763-68-3
- Molecular Formula : C34H32Br2
- Molecular Weight : 600.44 g/mol
- Appearance : Yellow crystalline powder
Biological Activity Overview
Research into the biological activity of DBTBA primarily focuses on its potential as an antibacterial and antifungal agent. The compound's structural features may influence its interaction with biological systems.
Antibacterial Activity
DBTBA has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These results suggest that DBTBA is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Antifungal Activity
In addition to antibacterial properties, DBTBA exhibits antifungal activity. Studies have reported its effectiveness against common fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
The data indicates moderate antifungal activity, particularly against Candida albicans, which is significant given the increasing resistance of fungal pathogens to conventional treatments.
The precise mechanism by which DBTBA exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atoms may play a crucial role in disrupting cellular processes in bacteria and fungi. The bulky tert-butyl groups may enhance membrane permeability or interfere with metabolic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of several PAHs, including DBTBA. The results demonstrated that DBTBA significantly inhibited the growth of both bacterial and fungal strains compared to control groups. -
Safety and Toxicology :
Research published in the Journal of Environmental Science highlighted the safety profile of DBTBA, indicating low toxicity levels in mammalian cell lines at concentrations effective for antimicrobial activity. This suggests potential for therapeutic applications with minimal side effects.
Q & A
Q. What are the optimal synthetic routes for introducing bromine groups into anthracene derivatives?
The bromination of anthracene derivatives often employs bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature, yielding 9,10-dibromoanthracene with high efficiency (83–88% yield) . Alternative methods include bromine in carbon tetrachloride or dry dioxane, the latter achieving 99% yield . For regioselective bromination at the 2,6-positions, steric and electronic directing groups (e.g., tert-butylphenyl substituents) may be required. Reaction monitoring via TLC and post-synthesis characterization using NMR (δ 8.60 and 7.66 ppm for aromatic protons) are critical for validation .
Q. How should researchers characterize the purity and structural integrity of this compound?
High-purity standards (≥98%) are typically confirmed via HPLC and / NMR spectroscopy . For 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene, key spectral markers include distinct aromatic proton signals and absence of unreacted starting materials. Computational tools (e.g., XLogP) can estimate hydrophobicity (logP ≈5.8), aiding in solvent selection for recrystallization . Polar surface area (0 Ų) and molecular weight (394.42 g/mol) further inform solubility and handling .
Q. What safety protocols are essential for handling brominated anthracenes?
This compound is classified under CLP regulations as a skin/eye irritant (H315, H319) and respiratory hazard (H335). Use fume hoods, nitrile gloves, and safety goggles. Avoid aqueous release due to acute/chronic aquatic toxicity (H400, H410) . In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do tert-butylphenyl substituents modulate photophysical properties in anthracene derivatives?
Bulky tert-butylphenyl groups enhance solubility in organic solvents and reduce aggregation-induced quenching, critical for organic light-emitting diodes (OLEDs) . Photoluminescence studies on 9,10-diarylanthracenes show that electron-donating substituents (e.g., methoxy) red-shift emission, while electron-withdrawing groups (e.g., formyl) increase quantum yields. Computational modeling of frontier molecular orbitals (HOMO/LUMO) can predict charge-transfer behavior .
Q. What experimental strategies resolve contradictions in reported synthesis yields?
Discrepancies in yields (e.g., 83% vs. 99% for dibromoanthracene) arise from reaction conditions (solvent, temperature) and bromine stoichiometry. Systematic optimization using design of experiments (DoE) is recommended. For example, BDMS in CHCl at RT minimizes side reactions compared to heated Br/CCl . Kinetic studies via in-situ FTIR or Raman spectroscopy can identify intermediate species and rate-limiting steps.
Q. How can researchers assess environmental impacts of this compound during disposal?
Follow OECD Guidelines 301/302 for biodegradability and ecotoxicity testing. The compound’s high logP (5.8) suggests bioaccumulation potential, necessitating advanced oxidation processes (AOPs) or adsorption onto activated carbon for wastewater treatment . LC data for aquatic organisms (e.g., Daphnia magna) should be obtained to refine risk assessments .
Methodological Notes
- Synthesis Optimization : Use gas traps for HBr emissions during bromination .
- Photophysical Analysis : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for OLED applications .
- Data Validation : Cross-reference NMR shifts with PubChem or Reaxys databases to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
